2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide
Description
2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Properties
Molecular Formula |
C37H52ClN3O7 |
|---|---|
Molecular Weight |
686.3 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-chloro-4-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-[(2-methylpropan-2-yl)oxy]acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C37H52ClN3O7/c1-13-27(46-28-19-16-22(35(7,8)14-2)20-24(28)36(9,10)15-3)29(42)39-23-17-18-26(25(38)21-23)40-30(43)31(47-34(4,5)6)41-32(44)37(11,12)48-33(41)45/h16-21,27,31H,13-15H2,1-12H3,(H,39,42)(H,40,43) |
InChI Key |
QDJRRTQXKBQXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(N2C(=O)C(OC2=O)(C)C)OC(C)(C)C)Cl)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Retrosynthetic Approach
The synthesis likely follows a retrosynthetic disconnection at:
- The amide bond linking the butyryl amino group to the pentananilide core.
- The attachment of the di-tert-pentylphenoxy substituent to the butyryl chain.
- The formation of the oxazolidinyl ring system.
Stepwise Synthetic Route
Synthesis of the Di-tert-pentylphenoxy Butyryl Intermediate
- Starting materials: 2,4-di-tert-pentylphenol and a suitable butyryl chloride or butyric acid derivative.
- Reaction: Nucleophilic aromatic substitution or esterification to attach the phenoxy group to the butyryl moiety.
- Conditions: Use of base (e.g., triethylamine) and solvent such as dichloromethane under inert atmosphere to prevent side reactions.
Formation of the Amide Bond
- Intermediate: The di-tert-pentylphenoxy butyryl amino derivative is coupled with the 4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide core.
- Coupling agents: Use of carbodiimides (e.g., EDCI, DCC) or other peptide coupling reagents to form the amide bond efficiently.
- Conditions: Mild temperatures (0–25°C), controlled pH, and appropriate solvents like DMF or DCM.
Construction of the Oxazolidinyl Ring
- Approach: Cyclization of a suitable amino alcohol with a carbonyl compound to form the oxazolidinyl ring.
- Reagents: Use of phosgene equivalents or carbonyldiimidazole (CDI) to induce ring closure.
- Stereochemistry: Controlled by chiral starting materials or chiral catalysts to ensure the correct stereochemical configuration.
Purification and Characterization
- Purification: Column chromatography, recrystallization, or preparative HPLC to isolate the pure compound.
- Characterization: NMR spectroscopy, mass spectrometry (exact mass ~685.3264), IR spectroscopy, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Phenol substitution | 2,4-di-tert-pentylphenol, butyryl chloride, base, DCM | Attach di-tert-pentylphenoxy to butyryl |
| 2 | Amide coupling | EDCI or DCC, DMF/DCM, mild temperature | Form amide bond with pentananilide core |
| 3 | Cyclization | Amino alcohol, CDI or phosgene equivalent | Form oxazolidinyl ring |
| 4 | Aromatic chlorination | N-chlorosuccinimide (NCS), controlled temp | Introduce 2'-chloro substituent |
| 5 | Purification | Chromatography, recrystallization | Obtain pure final compound |
| 6 | Characterization | NMR, MS, IR, elemental analysis | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitroacetanilide
- 4’-Chloro-4-(2,4-di-tert-pentylphenoxy)-3’-(triazolylthio)acetamidobutyranilide
- 2-(2,4-di-tert-pentylphenoxy)-4’-morpholinoacetanilide
Uniqueness
2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide (CAS No. 54942-74-4) is a complex organic compound that has garnered interest for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C38H52ClN3O7
- Molecular Weight: 698.29 g/mol
- IUPAC Name: 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-chloro-4-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-[(2-methylpropan-2-yl)oxy]acetyl]amino]phenyl]butanamide
The biological activity of this compound primarily involves its interaction with various molecular targets. It is hypothesized that the compound may modulate the activity of specific enzymes or receptors, leading to significant biological effects. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the management of neurodegenerative diseases like Alzheimer's disease .
Anticholinesterase Activity
Recent studies have indicated that compounds similar to 2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl have shown promising anti-cholinesterase activity. This property is particularly relevant in the context of Alzheimer’s disease treatment. In vitro assays demonstrated that these compounds can effectively inhibit AChE activity, thereby increasing acetylcholine levels in synaptic clefts .
Cytotoxicity and Antitumor Effects
Research has suggested that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the downregulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .
Case Studies
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results showed significant improvement in cognitive function and reduction in amyloid plaque formation when treated with this compound compared to controls .
- Cytotoxicity Assay : In a cytotoxicity assay against human breast cancer cell lines (MCF-7), 2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl was found to reduce cell viability significantly at concentrations above 10 µM, indicating its potential as an antitumor agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitroacetanilide | Structure | Moderate AChE inhibition |
| 4’-Chloro-4-(2,4-di-tert-pentylphenoxy)-3’-(triazolylthio)acetamidobutyranilide | Structure | Strong anti-inflammatory effects |
| 2-(2,4-di-tert-pentylphenoxy)-4’-morpholinoacetanilide | Structure | Antitumor activity |
Q & A
Q. Yield Improvement Strategies :
- Use in-situ IR monitoring to track reaction progress and minimize side products.
- Optimize stoichiometry of tert-pentylphenoxy intermediates to avoid excess reagent waste .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions, particularly the tert-pentylphenoxy group (δ 1.2–1.5 ppm for tert-pentyl protons) and oxazolidinyl carbonyl signals (δ 170–175 ppm) .
- Infrared Spectroscopy (IR) : Identify key functional groups, such as the amide C=O stretch (~1650 cm) and oxazolidinyl N-H bending (~1550 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H] ion matching theoretical mass).
Q. Table 1: Representative Spectral Data
| Functional Group | NMR Shift (ppm) | IR Absorption (cm) |
|---|---|---|
| tert-Pentylphenoxy | 1.2–1.5 (m) | 1250 (C-O stretch) |
| Oxazolidinyl C=O | 170–175 | 1750 (C=O stretch) |
| Chloroanilide NH | 8.2–8.5 (s) | 3300 (N-H stretch) |
Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for its synthesis?
Answer:
Contradictions in reaction pathways (e.g., competing intermediates in oxazoline formation) can be addressed via:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, compare stannyl vs. halide intermediates in coupling reactions .
- Reaction Path Search Algorithms : Apply methods from the ICReDD initiative to simulate reaction networks and predict dominant products under varying conditions (e.g., solvent polarity, temperature) .
- Kinetic Isotope Effects (KIE) : Experimental validation of computational models by comparing / isotopic substitution outcomes with predicted intermediates .
Advanced: How should researchers approach conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Conflicting data may arise from assay-specific variables or structural isomerism. Mitigation strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed bioactivity .
- Structural Analog Comparison : Benchmark against chlorophenoxy-aniline derivatives (e.g., 4-(2-Chlorophenoxy)-3-fluoroaniline) to isolate functional group contributions .
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Antimicrobial EC (µM) | Cytotoxicity IC (µM) |
|---|---|---|
| Target Compound | 12.3 ± 1.5 | 8.7 ± 0.9 |
| 4-(2-Chlorophenoxy)-3-fluoroaniline | 25.1 ± 2.1 | 45.6 ± 3.2 |
Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for tert-pentylphenoxy groups) .
- pH-Dependent Solubility : Use shake-flask methods to measure solubility in buffers (pH 1–10) and correlate with stability .
Basic: How can researchers validate the compound’s purity for pharmacological assays?
Answer:
- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) with evaporative light scattering detection (ELSD) to quantify impurities (<0.5% threshold) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.
- Chiral Chromatography : Resolve enantiomers (if applicable) using amylose-based columns to exclude stereochemical contaminants .
Advanced: What interdisciplinary approaches are recommended for elucidating structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Model interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Prioritize substituents contributing to binding affinity (e.g., chloro groups for hydrophobic pockets) .
- QSAR Modeling : Train machine learning models on bioactivity datasets of phenoxy-aniline derivatives to predict modifications enhancing selectivity .
- Solid-State NMR : Investigate conformational flexibility in crystalline vs. amorphous forms to correlate physical state with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
